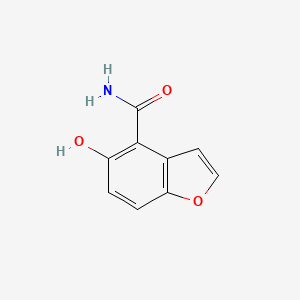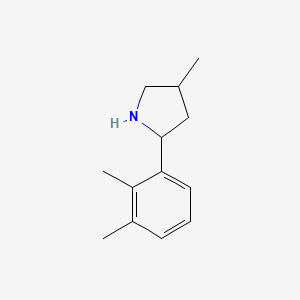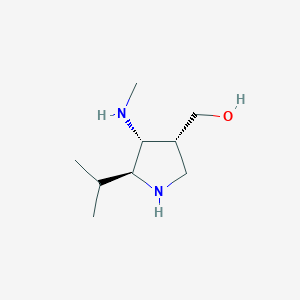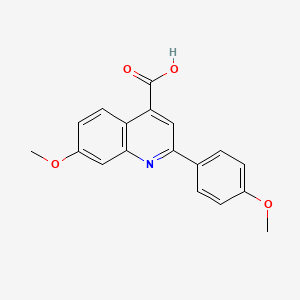
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with 2-(4-methoxyphenyl)malonaldehyde and 1H-pyrazol-5-amine as precursors.
Condensation Reaction: These precursors undergo a condensation reaction followed by cyclization to form the quinoline core.
Substitution Reaction: The final compound is obtained through substitution reactions, often using Suzuki–Miyaura cross-coupling methods.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency and scalability .
Análisis De Reacciones Químicas
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in compounds with enhanced or modified properties .
Aplicaciones Científicas De Investigación
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors involved in various biological pathways.
Pathways: The compound can modulate signaling pathways, leading to its observed biological effects.
The exact mechanism of action can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives:
Propiedades
Número CAS |
116734-20-4 |
|---|---|
Fórmula molecular |
C18H15NO4 |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
7-methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-22-12-5-3-11(4-6-12)16-10-15(18(20)21)14-8-7-13(23-2)9-17(14)19-16/h3-10H,1-2H3,(H,20,21) |
Clave InChI |
FFMMVMRDDWAUMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



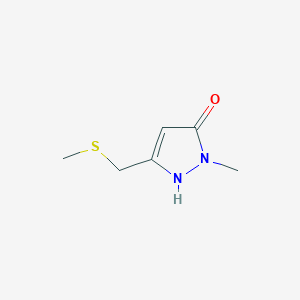

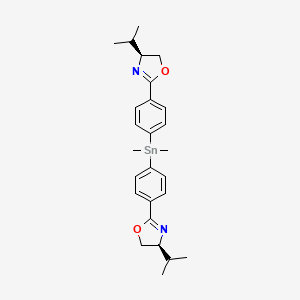

![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)

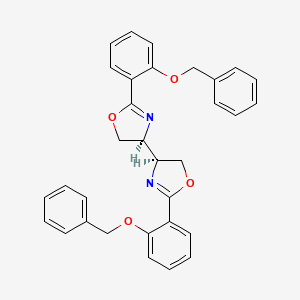
![(R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12882832.png)
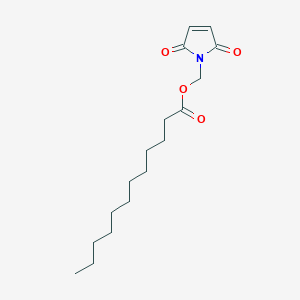
![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
